4-Bromo-7-methylpyrazolo[1,5-a]pyridine

Procurement Optimization Medicinal Chemistry Cost Efficiency

The economically rational choice for kinase inhibitor SAR: ~38-fold cost advantage over the 5-methyl isomer maximizes synthetic iterations per budget. The 4-bromo handle enables robust Suzuki/Buchwald couplings; the 7-methyl group imparts a distinct electronic profile for CNS-lead optimization. ≥97% purity minimizes catalyst deactivation. Unambiguous identity (InChI Key WISAPLGFPNNAIK-UHFFFAOYSA-N) ensures reproducibility for patent and publication work. Accelerate SAR for PI3Kα, p38 MAPK, and EP1 targets.

Molecular Formula C8H7BrN2
Molecular Weight 211.062
CAS No. 1427364-72-4
Cat. No. B2706173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-7-methylpyrazolo[1,5-a]pyridine
CAS1427364-72-4
Molecular FormulaC8H7BrN2
Molecular Weight211.062
Structural Identifiers
SMILESCC1=CC=C(C2=CC=NN12)Br
InChIInChI=1S/C8H7BrN2/c1-6-2-3-7(9)8-4-5-10-11(6)8/h2-5H,1H3
InChIKeyWISAPLGFPNNAIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4‑Bromo‑7‑methylpyrazolo[1,5‑a]pyridine (CAS 1427364‑72‑4): Core Structural and Physicochemical Profile for Medicinal Chemistry Procurement


4‑Bromo‑7‑methylpyrazolo[1,5‑a]pyridine (CAS 1427364‑72‑4) is a heterocyclic building block within the pyrazolo[1,5‑a]pyridine family, a privileged scaffold in kinase inhibitor and CNS drug discovery [1]. The compound features a 4‑bromo substituent that enables palladium‑catalyzed cross‑coupling (Suzuki, Buchwald‑Hartwig) for C–C and C–N bond formation, and a 7‑methyl group that imparts a distinct electronic and steric profile compared to its unsubstituted or positionally isomeric analogs [2]. The canonical SMILES is CC1=CC=C(Br)C2=CC=NN12 and InChI Key is WISAPLGFPNNAIK‑UHFFFAOYSA‑N .

Why Procurement of 4‑Bromo‑7‑methylpyrazolo[1,5‑a]pyridine Cannot Be Fulfilled by Its 5‑Methyl or 6‑Methyl Isomers


The pyrazolo[1,5‑a]pyridine core is highly sensitive to the position of electron‑donating methyl substituents, which modulate the electron density of the pyridine ring and consequently affect both the regioselectivity of cross‑coupling reactions and the pharmacokinetic profile of derived lead compounds [1]. Substituting 4‑Bromo‑7‑methylpyrazolo[1,5‑a]pyridine with 4‑Bromo‑5‑methylpyrazolo[1,5‑a]pyridine (CAS 1345121‑29‑0) or 4‑Bromo‑6‑methylpyrazolo[1,5‑a]pyridine (CAS 1427415‑62‑0) alters the chemical identity of the resulting medicinal chemistry products, as the final inhibitors will possess a different substitution pattern with potentially divergent target binding, metabolic stability, or off‑target activity profiles. Additionally, as demonstrated in the evidence below, the procurement‑centric metrics of purity‑adjusted pricing and availability differ substantially between these isomers, making unverified substitution economically and logistically unsound.

Quantitative Procurement and Structural Differentiation Evidence for 4‑Bromo‑7‑methylpyrazolo[1,5‑a]pyridine (CAS 1427364‑72‑4)


Purity‑Adjusted Cost Advantage of 4‑Bromo‑7‑methylpyrazolo[1,5‑a]pyridine Over the 5‑Methyl Isomer

A procurement decision analysis reveals that 4‑Bromo‑7‑methylpyrazolo[1,5‑a]pyridine is available at a substantially lower purity‑adjusted cost compared to its 5‑methyl isomer. At the time of analysis, the 7‑methyl isomer is offered at approximately $33.76 per 100 mg (97% purity) from Macklin, whereas the 5‑methyl isomer is listed at approximately $1,284.19 per 100 mg (95% purity) from Aladdin . This represents a ~38‑fold difference in procurement cost for a building block of equivalent molecular weight and halogenation pattern.

Procurement Optimization Medicinal Chemistry Cost Efficiency

Distinct Physicochemical Properties of 4‑Bromo‑7‑methylpyrazolo[1,5‑a]pyridine Relative to Its Parent Unsubstituted Core

Compared to the unsubstituted parent core 4‑Bromo‑pyrazolo[1,5‑a]pyridine (CAS 1427404‑87‑2), the 7‑methyl group in 4‑Bromo‑7‑methylpyrazolo[1,5‑a]pyridine increases the predicted lipophilicity by approximately 0.6 logP units (from ~2.0 to ~2.6) and increases the molecular weight from 197.03 g/mol to 211.06 g/mol [1]. This difference is critical for medicinal chemists optimizing central nervous system penetration or minimizing phospholipidosis risk in lead optimization programs.

Physicochemical Characterization Drug Design LogP Prediction

Higher Vendor‑Reported Purity Availability for 4‑Bromo‑7‑methylpyrazolo[1,5‑a]pyridine Compared to the 5‑Methyl Isomer

Commercial suppliers offer 4‑Bromo‑7‑methylpyrazolo[1,5‑a]pyridine at a guaranteed purity of up to 97‑98% (e.g., Macklin, MolCore), whereas the 4‑bromo‑5‑methyl isomer is predominantly available at 95% purity . For sensitive catalytic reactions where impurities can poison catalysts or lead to side‑product formation, a 2‑3% absolute increase in starting material purity can significantly improve reaction robustness and isolated yield consistency.

Analytical Quality Control Reproducibility Synthetic Reliability

Validated Structural Identity and Characterization Data for 4‑Bromo‑7‑methylpyrazolo[1,5‑a]pyridine

The compound's structural identity is unambiguously defined and publicly accessible through its InChI Key (WISAPLGFPNNAIK‑UHFFFAOYSA‑N) and canonical SMILES (CC1=CC=C(Br)C2=CC=NN12) across multiple authoritative databases including ChemicalBook, ChemSrc, and vendor catalogs . This ensures that procurement of CAS 1427364‑72‑4 yields a chemically defined entity, in contrast to some less‑characterized pyrazolo[1,5‑a]pyridine derivatives where isomerism or regioisomeric ambiguity can lead to mis‑ordered building blocks. The density has been predicted as 1.6±0.1 g/cm³ [1].

Quality Assurance Analytical Chemistry Compound Identity Verification

Targeted Application Scenarios for 4‑Bromo‑7‑methylpyrazolo[1,5‑a]pyridine (CAS 1427364‑72‑4) Derived from Procurement and Structural Evidence


Cost‑Effective Lead Optimization in Kinase Inhibitor Programs Requiring a 7‑Methyl Substitution Pattern

Based on the ~38‑fold cost advantage over the 5‑methyl isomer , 4‑Bromo‑7‑methylpyrazolo[1,5‑a]pyridine is the economically rational choice for medicinal chemistry teams synthesizing libraries of pyrazolo[1,5‑a]pyridine‑based kinase inhibitors where a methyl group at the 7‑position is required. The lower procurement cost allows for a greater number of synthetic iterations and analogs to be explored within a fixed budget, accelerating SAR development for targets such as PI3Kα, p38 MAPK, or EP1 receptors [1].

High‑Fidelity Cross‑Coupling Reactions for C–C and C–N Bond Formation

The 4‑bromo substituent on the pyrazolo[1,5‑a]pyridine core is a well‑established handle for palladium‑catalyzed Suzuki‑Miyaura and Buchwald‑Hartwig couplings, enabling the introduction of aryl, heteroaryl, and amine diversity . The 7‑methyl group provides a defined electronic and steric environment that may influence the regioselectivity of subsequent functionalization steps. The availability of the compound at ≥97% purity [1] minimizes the risk of catalyst deactivation, making it a reliable starting material for complex multi‑step syntheses.

Central Nervous System (CNS) Penetrant Lead Exploration

The predicted LogP increase of approximately +0.6 units relative to the unsubstituted 4‑bromo‑pyrazolo[1,5‑a]pyridine core positions 4‑Bromo‑7‑methylpyrazolo[1,5‑a]pyridine as a valuable building block for medicinal chemists aiming to enhance blood‑brain barrier permeability. The moderate lipophilicity and low molecular weight (211.06 g/mol) are consistent with CNS drug‑like properties, and the compound can be used to probe the effect of 7‑methyl substitution on target engagement and pharmacokinetic profiles in early‑stage lead optimization.

Quality‑Controlled Synthesis for Reproducible Academic and Industrial Research

The unambiguous structural identity defined by the InChI Key WISAPLGFPNNAIK‑UHFFFAOYSA‑N and the availability of analytical characterization data make 4‑Bromo‑7‑methylpyrazolo[1,5‑a]pyridine suitable for projects requiring strict adherence to reproducibility standards, such as those published in high‑impact journals or filed in patent applications. The compound's established identity reduces the risk of regioisomeric misassignment that could otherwise undermine the validity of biological or chemical claims.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-7-methylpyrazolo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.